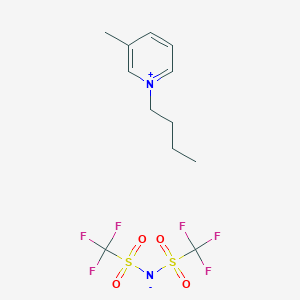

1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-butyl-3-methylpyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.C2F6NO4S2/c1-3-4-7-11-8-5-6-10(2)9-11;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOFBAVDIGCEKOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F6N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583396 | |

| Record name | 1-Butyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344790-86-9 | |

| Record name | 1-Butyl-3-methylpyridin-1-ium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide: Physicochemical Properties and Methodologies for Researchers

This guide provides a comprehensive technical overview of the ionic liquid 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, often abbreviated as [C4C1Py][NTf2] or [BMPy][TFSI]. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties of this compound, outlines detailed experimental protocols for their characterization, and explores its applications, particularly within the pharmaceutical landscape.

Introduction: The Significance of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide

Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. Their unique properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows, make them highly attractive alternatives to traditional volatile organic solvents in a myriad of applications.[1][2] 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide is a prominent member of the pyridinium-based IL family. Its favorable characteristics, including hydrophobicity and electrochemical stability, have positioned it as a compound of interest in fields ranging from electrochemistry to drug delivery. This guide serves as a practical resource for understanding and utilizing this versatile ionic liquid.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of [C4C1Py][NTf2] is paramount for its effective application. The following table summarizes key quantitative data for this ionic liquid.

| Property | Value | Temperature (°C) |

| Molecular Formula | C12H16F6N2O4S2 | - |

| Molecular Weight | 430.39 g/mol | - |

| Density | 1.41 g/cm³ | 22 |

| Viscosity | 51.8 cP | 25 |

| Conductivity | 2.51 mS/cm | 25 |

| Melting Point | < Room Temperature | - |

Sources:[3]

Experimental Protocols for Characterization

To ensure the quality and consistency of [C4C1Py][NTf2] for research and development, rigorous characterization is essential. The following sections provide detailed, field-proven methodologies for key analytical techniques.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

Causality Behind Experimental Choices: TGA is the cornerstone for determining the thermal stability of ionic liquids. The selection of a controlled heating rate allows for the precise determination of the onset of decomposition, which is a critical parameter for defining the operational temperature range of the IL. An inert nitrogen atmosphere is crucial to prevent oxidative degradation, ensuring that the measured weight loss is solely due to thermal decomposition.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for temperature and weight using certified reference materials.

-

Sample Preparation: Place a 5-10 mg sample of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide into a clean, tared platinum or ceramic crucible.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes prior to and during the analysis.

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[4]

-

-

Data Analysis: Record the sample weight as a function of temperature. The onset decomposition temperature (Tonset) is determined as the intersection of the baseline tangent and the tangent of the decomposition curve. A study on the thermodynamic properties of N-Butyl-3-methylpyridinium Bis(trifluoromethylsulfonyl)imide has determined its decomposition temperature using thermogravimetric analysis.[5]

Phase Behavior Analysis: Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choices: DSC is employed to identify phase transitions such as the glass transition (Tg), crystallization (Tc), and melting (Tm). A heat-cool-heat cycle is standard practice. The initial heating ramp erases the sample's prior thermal history. The controlled cooling and subsequent heating ramps provide a clear and reproducible thermogram of the material's intrinsic phase behavior.[6]

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.[7]

-

Sample Preparation: Hermetically seal 5-10 mg of the ionic liquid in an aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Atmosphere: Maintain a constant nitrogen purge of 20-50 mL/min.

-

Temperature Program:

-

First Heating: Ramp from room temperature to 100 °C at 10 °C/min to remove any thermal history.

-

Cooling: Cool the sample to -90 °C at a controlled rate of 10 °C/min.

-

Second Heating: Ramp from -90 °C to 150 °C at 10 °C/min.[8]

-

-

Data Analysis: Analyze the heat flow versus temperature curve from the second heating scan to determine the glass transition temperature. The glass transition temperature for N-Butyl-3-methylpyridinium Bis(trifluoromethylsulfonyl)imide has been determined using this method.[5]

Electrochemical Stability: Cyclic Voltammetry (CV)

Causality Behind Experimental Choices: Cyclic voltammetry is the standard technique for determining the electrochemical window of an electrolyte.[9] The choice of a three-electrode setup with a non-reactive working electrode (like glassy carbon or platinum), a counter electrode, and a reference electrode allows for the precise measurement of the potential at which the ionic liquid begins to oxidize and reduce. The scan rate is chosen to be slow enough to observe the onset of these reactions clearly.

Experimental Protocol:

-

Electrochemical Cell Assembly: Assemble a three-electrode electrochemical cell inside an inert atmosphere glovebox.

-

Working Electrode: A polished glassy carbon or platinum disk electrode.

-

Counter Electrode: A platinum wire or mesh.

-

Reference Electrode: A silver wire or a non-aqueous Ag/Ag+ reference electrode.

-

-

Electrolyte Preparation: Use the neat, dried ionic liquid as the electrolyte.

-

Measurement:

-

Record the open-circuit potential.

-

Perform a cyclic voltammogram, starting from the open-circuit potential and scanning towards both anodic and cathodic limits. A typical scan rate is 10-100 mV/s.

-

Visualization of Key Processes

To further elucidate the structure and synthesis of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, the following diagrams are provided.

Caption: Synthesis pathway of the target ionic liquid.

Caption: Workflow for TGA analysis.

Applications in Drug Development and Research

The unique properties of pyridinium-based ionic liquids, such as their tunable solvency and potential for enhancing membrane permeability, have opened up new avenues in pharmaceutical and biomedical research.[1][12]

Enhanced Drug Solubility and Formulation: A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability.[12] Ionic liquids, including pyridinium-based structures, can act as effective solvents or co-solvents to dissolve a wide range of hydrophobic drugs.[1] The tunability of the cation and anion allows for the design of ILs with optimized solvent properties for specific drug molecules, potentially leading to more stable and effective drug formulations.[1]

Drug Delivery Systems: Pyridinium-based ionic liquids have shown promise in enhancing the permeability of drugs across biological membranes.[12] This property is particularly relevant for transdermal drug delivery, offering a non-invasive administration route. Furthermore, the conversion of poorly water-soluble drugs into lipophilic ionic liquids can enhance their oral absorption when formulated in lipid-based delivery systems.[13]

Other Research Applications: Beyond drug delivery, 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide is utilized in various electrochemical applications. It can be used in the modification of electrodes for the detection of biologically relevant molecules like dopamine and uric acid. Its properties as a solvent also make it suitable for use in catalytic reactions, such as Ullmann homocoupling.

Conclusion

1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide stands out as a versatile ionic liquid with a compelling set of physicochemical properties. Its thermal and electrochemical stability, combined with its utility as a solvent, makes it a valuable tool for researchers in both fundamental and applied sciences. The detailed experimental protocols provided in this guide are intended to empower researchers to conduct reliable and reproducible characterization of this and similar ionic liquids. As research into the applications of ionic liquids continues to expand, particularly in the pharmaceutical sector, a thorough understanding of their properties and the methodologies for their analysis will be indispensable for driving innovation.

References

-

Ionic Liquids in Pharmaceutical and Biomedical Applications | Reinste Nano Ventures Pvt Ltd - Hiyka. (URL: [Link])

-

Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC. (URL: [Link])

-

Potential Application of Ionic Liquids in Pharmaceutical Dosage Forms for Small Molecule Drug and Vaccine Delivery System. (URL: [Link])

-

Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. (URL: [Link])

-

Solvent Properties of Pyridinium Ionic Liquids - Longdom Publishing. (URL: [Link])

-

Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - MDPI. (URL: [Link])

-

Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. (URL: [Link])

-

Vapor Pressure Estimation of Imidazolium-Based Ionic Liquids via Non-Isothermal Thermogravimetric Analysis (TGA) and Its Implications for Process Design - ACS Publications. (URL: [Link])

-

Tutorial for thermal analysis of ionic liquids | Request PDF. (URL: [Link])

-

Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium - ajer.org. (URL: [Link])

-

Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. (URL: [Link])

-

Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC. (URL: [Link])

-

Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - NIH. (URL: [Link])

-

Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. (URL: [Link])

-

Investigating the Electrochemical Windows of Ionic Liquids | Request PDF. (URL: [Link])

-

Influence of experimental conditions on the electrochemical window. Case study on bis(trifluoromethylsulfonyl)imide-based ionic liquids | Request PDF. (URL: [Link])

-

Refined Method for Predicting Electrochemical Windows of Ionic Liquids and Experimental Validation Studies | The Journal of Physical Chemistry B - ACS Publications. (URL: [Link])

-

Study on Thermodynamic Properties of Ionic Liquid N-Butyl-3-methylpyridinium Bis(trifluoromethylsulfonyl)imide | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])

-

1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide | C12H16F6N2O4S2 - PubChem. (URL: [Link])

-

1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, >99% - RoCo Global. (URL: [Link])

-

A Beginner's Guide to Differential Scanning Calorimetry DSC - S4Science. (URL: [Link])

-

Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (URL: [Link])

-

(PDF) Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. (URL: [Link])

-

1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | C10H15F6N3O4S2 | CID 11258643 - PubChem. (URL: [Link])

Sources

- 1. longdom.org [longdom.org]

- 2. mdpi.com [mdpi.com]

- 3. roco.global [roco.global]

- 4. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. s4science.at [s4science.at]

- 7. torontech.com [torontech.com]

- 8. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hiyka.com [hiyka.com]

- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]

An In-Depth Technical Guide to the Structure and Conformation of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide

Foreword: The Architectural Nuances of Ionic Liquids

Ionic liquids (ILs) represent a fascinating class of materials, challenging the traditional dichotomy between salts and liquids. Comprised entirely of ions, their unique physicochemical properties are a direct consequence of their molecular architecture. The intricate dance of cations and anions, governed by a delicate balance of electrostatic forces, hydrogen bonding, and van der Waals interactions, dictates their behavior as solvents, electrolytes, and catalysts. This guide delves into the structural and conformational landscape of a specific pyridinium-based ionic liquid, 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, often abbreviated as [B3MPy][TFSI]. Understanding the spatial arrangement of its constituent ions is paramount for researchers, scientists, and drug development professionals seeking to harness its full potential. By dissecting the conformational preferences of the cation and anion, we unlock the door to predicting and tuning its macroscopic properties for bespoke applications.

I. The Molecular Blueprint: Deconstructing [B3MPy][TFSI]

The ionic liquid 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide is composed of the 1-butyl-3-methylpyridinium cation ([B3MPy]⁺) and the bis(trifluoromethylsulfonyl)imide anion ([TFSI]⁻). A foundational understanding of each ionic component is the first step in appreciating the overall structure of the IL.

The chemical formula for this ionic liquid is C₁₂H₁₆F₆N₂O₄S₂.

The 1-Butyl-3-methylpyridinium Cation: A Study in Asymmetry and Flexibility

The [B3MPy]⁺ cation consists of a central pyridinium ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. This ring is substituted with a methyl group at the 3-position and a butyl group at the 1-position (the nitrogen atom). This asymmetry in substitution is a key design feature in many ionic liquids, as it disrupts the crystal lattice formation that is prevalent in simpler, more symmetric salts, thereby lowering the melting point.

The most significant structural feature of the [B3MPy]⁺ cation, from a conformational perspective, is the flexible n-butyl chain. The rotation around the C-C single bonds of this alkyl chain gives rise to various rotational isomers, or conformers. The relative orientation of the butyl chain with respect to the pyridinium ring has a profound impact on the cation's overall shape and its ability to pack efficiently in both the solid and liquid states.

The Bis(trifluoromethylsulfonyl)imide Anion: A Conformational Chameleon

The bis(trifluoromethylsulfonyl)imide ([TFSI]⁻ or [NTf₂]⁻) anion is a workhorse in the field of ionic liquids, prized for its high thermal and electrochemical stability, and its weakly coordinating nature.[1] Structurally, it comprises a central nitrogen atom bonded to two sulfonyl groups (SO₂), each of which is further bonded to a trifluoromethyl group (CF₃).

The [TFSI]⁻ anion is not a rigid entity. Rotation around the S-N bonds allows for different spatial arrangements of the two trifluoromethylsulfonyl groups. Two primary conformers are generally considered: a C₂ symmetric transoid form and a C₁ symmetric cisoid form.[2][3][4] The transoid conformer is typically the more stable and is the conformation most frequently observed.[5] However, the cisoid conformation can be stabilized through specific interactions with the cation, particularly through hydrogen bonding.[3][4] This conformational flexibility allows the anion to adapt its shape to the electrostatic environment provided by the surrounding cations.

Figure 1: A simplified representation of the constituent ions of [B3MPy][TFSI].

II. The Conformational Landscape: From Solid-State Certainty to Liquid-State Dynamics

The overall structure of an ionic liquid is a dynamic interplay between the conformational preferences of the individual ions and the intermolecular forces that govern their packing. To truly understand [B3MPy][TFSI], we must consider both its crystalline and liquid states.

Insights from the Solid State: X-ray Crystallography of the [B3MPy]⁺ Cation

In the crystal structure of [b3mpy][PF₆], the butyl chain of the 1-butyl-3-methylpyridinium cation adopts a specific, ordered conformation. Analysis of the torsion angles within the butyl chain reveals the energetic favorability of certain rotational isomers in the crystalline environment. While direct extrapolation to the [TFSI]⁻ salt must be done with caution, as the anion can influence the cation's conformation, this crystallographic data provides a critical experimental baseline for the geometry of the [B3MPy]⁺ cation.

| Torsion Angle | Value (°) in [b3mpy][PF₆] |

| N1-C7-C8-C9 | -177.9 |

| C7-C8-C9-C10 | 178.6 |

| Table 1: Selected torsion angles of the butyl chain in the 1-butyl-3-methylpyridinium cation from the crystal structure of its hexafluorophosphate salt. Data extracted from Khatua et al. (2021).[2][3][4][6] |

The torsion angles close to 180° indicate that the butyl chain in the solid state of this particular salt exists in a predominantly anti-anti or all-trans conformation.

The Liquid State: A Realm of Conformational Plurality

In the liquid state, the ions have significantly more freedom of movement, and the conformational landscape becomes more complex. The butyl chain of the [B3MPy]⁺ cation is no longer locked into a single conformation but can dynamically sample various rotational isomers. The terminology used to describe these conformers often refers to the dihedral angles of the C-C bonds in the alkyl chain. For a butyl group, the key torsions are around the Cα-Cβ and Cβ-Cγ bonds. The conformers are typically designated as anti (or trans, with a dihedral angle of ~180°) and gauche (with a dihedral angle of ~±60°).

Computational studies on cyclic cations with butyl chains, including pyridinium, have shed light on the energetic differences between these conformers.[7] These studies calculate the potential energy surfaces for the rotation around the dihedral angles of the butyl group, revealing the most stable conformations and the energy barriers between them. For the 1-butyl-3-methylpyridinium cation, it is expected that multiple conformers, such as the anti-anti (AA) and anti-gauche (AG), will coexist in the liquid state, with their relative populations determined by their respective energies.

The presence of the [TFSI]⁻ anion will also influence the conformational equilibrium of the cation in the liquid state. Ion pairing, driven by electrostatic interactions and hydrogen bonding (between the acidic protons of the pyridinium ring and the oxygen or nitrogen atoms of the anion), can stabilize certain cation conformers over others. An NMR and DFT study on 1-butyl-3-methylpyridinium halides has shown that the anion has a significant effect on the chemical shifts of the cation's protons, indicating strong ion pairing in the liquid state.[8] It is reasonable to infer that similar ion pairing occurs with the [TFSI]⁻ anion, which will in turn affect the conformational dynamics of the butyl chain.

Figure 2: The dynamic conformational equilibria of the cation and anion and their interplay through ion pairing in the liquid state.

III. Experimental and Computational Methodologies for Structural Elucidation

A multi-pronged approach combining experimental techniques and computational modeling is essential for a comprehensive understanding of the structure and conformation of ionic liquids.

Experimental Protocols

-

Single-Crystal X-ray Diffraction:

-

Crystal Growth: High-quality single crystals of the ionic liquid are grown, often by slow evaporation of a solvent or by carefully controlled cooling.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the precise positions of all atoms in the unit cell. This provides definitive information on bond lengths, bond angles, and torsion angles in the solid state.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: The ionic liquid is typically dissolved in a deuterated solvent, or studied neat if its viscosity is low enough.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximity of atoms, which is invaluable for determining preferred conformations in the liquid state.

-

Data Analysis: Chemical shifts, coupling constants, and nuclear Overhauser effects are analyzed to infer the time-averaged conformation of the ions in solution.

-

-

Vibrational Spectroscopy (Raman and Infrared):

-

Sample Preparation: Spectra can be obtained from the neat liquid.

-

Data Acquisition: Raman and IR spectra are collected.

-

Data Analysis: The vibrational modes of the molecule are sensitive to its conformation. By comparing the experimental spectra with those calculated for different conformers using computational methods, the presence and relative abundance of different conformers in the liquid state can be determined.

-

Computational Workflows

-

Density Functional Theory (DFT) Calculations:

-

Model Building: The structures of the individual cation and anion, as well as ion pairs, are built in silico.

-

Conformational Search: A systematic search of the potential energy surface is performed by rotating around the flexible dihedral angles to identify all stable conformers.

-

Energy Calculation and Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure, and the relative energies of the different conformers are calculated. This allows for the prediction of the most stable conformations.

-

-

Molecular Dynamics (MD) Simulations:

-

System Setup: A simulation box containing a large number of cations and anions is created to represent the bulk liquid.

-

Force Field Selection: An appropriate force field is chosen to describe the interactions between the atoms.

-

Simulation Run: The system is simulated for a sufficient length of time to allow for the exploration of different conformations and intermolecular arrangements.

-

Trajectory Analysis: The simulation trajectory is analyzed to extract information about the radial distribution functions (describing the average distance between different types of atoms), conformational populations, and dynamic properties like diffusion coefficients and viscosity.

-

Figure 3: A workflow illustrating the complementary nature of experimental and computational methods in elucidating the structure and conformation of ionic liquids.

IV. Conclusion: A Structurally Informed Approach to Ionic Liquid Design

The structural and conformational properties of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide are a direct result of the interplay between the flexible butyl chain of the cation and the conformationally adaptable [TFSI]⁻ anion. While the solid-state structure of the cation is known to favor an extended anti-anti conformation in a related salt, the liquid state is characterized by a dynamic equilibrium of multiple conformers. The specific interactions between the pyridinium ring and the [TFSI]⁻ anion play a crucial role in modulating this conformational landscape.

For researchers and professionals in drug development and materials science, this in-depth understanding is not merely academic. The conformation of the ions influences key macroscopic properties such as viscosity, conductivity, and solubility – all of which are critical parameters in the design of effective drug delivery systems, stable electrolytes, and efficient reaction media. By appreciating the nuanced structural chemistry of [B3MPy][TFSI], we are better equipped to predict its behavior and rationally design the next generation of ionic liquids with tailored properties for specific applications.

References

-

Khatua, P. N., et al. (2021). Structural analysis of mono-substituted N-butyl-pyridinium salts: in search of ionic liquids. Journal of Molecular Structure, 1225, 129113. [Link]

-

Henderson, W. A., et al. (2006). New Disordering Mode for TFSI− Anions: The Nonequilibrium, Plastic Crystalline Structure of Et4NTFSI. Inorganic Chemistry, 45(2), 1013-1015. [Link]

-

Holbrey, J. D., Reichert, W. M., & Rogers, R. D. (2004). Crystal structures of imidazolium bis(trifluoromethanesulfonyl)imide ‘ionic liquid’ salts: the first organic salt with a cis-TFSI anion conformation. Dalton Transactions, (1), 17-18. [Link]

-

Holbrey, J. D., Reichert, W. M., & Rogers, R. D. (2004). Crystal structures of imidazolium bis(trifluoromethanesulfonyl)imide ‘ionic liquid’ salts: the first organic salt with a cis-TFSI anion conformation. Dalton Transactions, (1), 17-18. [Link]

-

PubChem. (n.d.). 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide. National Center for Biotechnology Information. Retrieved from [Link]

-

Plechkova, N. V., & Seddon, K. R. (2008). Applications of ionic liquids in the chemical industry. Chemical Society Reviews, 37(1), 123-150. [Link]

-

Wikipedia. (2023). Bistriflimide. [Link]

-

RoCo Global. (n.d.). 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, >99%. Retrieved from [Link]

-

Tsuzuki, S., et al. (2008). Conformational Analysis of 1-Butyl-3-methylimidazolium by CCSD(T) Level Ab Initio Calculations: Effects of Neighboring Anions. The Journal of Physical Chemistry B, 112(26), 7739–7747. [Link]

-

Tsuzuki, S., et al. (2016). Comprehensive Conformational and Rotational Analyses of the Butyl Group in Cyclic Cations: DFT Calculations for Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium. The Journal of Physical Chemistry B, 120(43), 11284–11296. [Link]

-

Saielli, G., et al. (2013). Ion pairing in 1-butyl-3-methylpyridinium halide ionic liquids studied using NMR and DFT calculations. Physical Chemistry Chemical Physics, 15(43), 18943-18953. [Link]

Sources

- 1. Bistriflimide - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Crystal structures of imidazolium bis(trifluoromethanesulfonyl)imide 'ionic liquid' salts: the first organic salt with a cis-TFSI anion conformation. | Semantic Scholar [semanticscholar.org]

- 4. Crystal structures of imidazolium bis(trifluoromethanesulfonyl)imide ‘ionic liquid’ salts: the first organic salt with a cis-TFSI anion conformation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive Conformational and Rotational Analyses of the Butyl Group in Cyclic Cations: DFT Calculations for Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ion pairing in 1-butyl-3-methylpyridinium halide ionic liquids studied using NMR and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Thermal Stability of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide

This guide provides an in-depth technical analysis of the thermal stability of the ionic liquid 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, often abbreviated as [C4C1py][NTf2]. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data with field-proven insights to offer a comprehensive understanding of the material's behavior at elevated temperatures.

Introduction: The Significance of Thermal Stability in Ionic Liquid Applications

Ionic liquids (ILs) are a class of salts with melting points below 100°C, exhibiting a unique combination of properties including negligible vapor pressure, high thermal and chemical stability, and a wide electrochemical window.[1] These characteristics make them highly attractive for a diverse range of applications, from electrochemical devices and catalysis to solvents for synthesis and materials processing.[2][3]

The thermal stability of an ionic liquid is a critical parameter that dictates its operational window and safety in high-temperature applications.[1] For 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, a member of the pyridinium-based family of ILs, understanding its thermal decomposition behavior is paramount for its effective and safe implementation. This guide delves into the core principles of its thermal stability, the methodologies for its characterization, and the factors that influence its degradation.

Understanding the Molecular Structure: The Key to Inherent Stability

The remarkable thermal stability of [C4C1py][NTf2] is intrinsically linked to its molecular structure, which consists of a 1-butyl-3-methylpyridinium cation and a bis(trifluoromethylsulfonyl)imide anion.

-

The Cation: 1-Butyl-3-methylpyridinium ([C4C1py]+) : The pyridinium ring, an aromatic heterocyclic amine, provides a stable cationic core. The butyl and methyl substituents contribute to the asymmetry of the cation, which disrupts crystal lattice formation and results in a low melting point.

-

The Anion: Bis(trifluoromethylsulfonyl)imide ([NTf2]−) : The [NTf2]− anion is a cornerstone of high thermal stability in many ionic liquids.[4][5] The delocalization of the negative charge across the two sulfonyl groups and the nitrogen atom, coupled with the strong electron-withdrawing nature of the trifluoromethyl groups, renders the anion exceptionally stable and non-coordinating. This inherent stability of the anion is a primary contributor to the high decomposition temperature of the ionic liquid.[4]

Experimental Determination of Thermal Stability: A Methodological Deep Dive

The primary technique for evaluating the thermal stability of ionic liquids is Thermogravimetric Analysis (TGA) .[2] This method measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Core Principles of Thermogravimetric Analysis (TGA)

A TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The sample is heated according to a predefined temperature program, and its mass is continuously monitored. The resulting data is plotted as a thermogram, which shows mass loss versus temperature. The derivative of this curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass loss and helps in identifying the temperatures of maximum decomposition rates.[2]

A Self-Validating TGA Protocol for Ionic Liquids

To ensure accurate and reproducible data, a robust and self-validating experimental protocol is essential. The following step-by-step methodology is synthesized from best practices reported in the literature.[6][7][8]

Step 1: Sample Preparation and Purity Verification

-

Rationale: Impurities such as water, residual solvents, or halides from synthesis can significantly lower the observed decomposition temperature.[7]

-

Protocol:

-

Dry the ionic liquid sample under high vacuum (e.g., <0.1 mbar) at a moderate temperature (e.g., 70-80°C) for at least 24 hours to remove volatile impurities.

-

Verify the purity of the IL using techniques such as NMR spectroscopy and Karl Fischer titration to quantify water content. The water content should ideally be below 100 ppm.

-

Step 2: TGA Instrument Calibration and Setup

-

Rationale: Accurate temperature and mass measurements are fundamental to reliable TGA data.

-

Protocol:

-

Perform routine temperature and mass calibrations of the TGA instrument according to the manufacturer's guidelines.

-

Use an inert sample pan, typically platinum or alumina, to prevent any catalytic decomposition of the ionic liquid.[6]

-

Place a small, consistent sample mass (typically 5-10 mg) in the pan. A smaller sample size minimizes thermal gradients within the sample.[9]

-

Step 3: Dynamic TGA Measurement

-

Rationale: A dynamic (ramped temperature) TGA scan provides a comprehensive overview of the thermal decomposition profile.

-

Protocol:

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes before starting the experiment to ensure an oxygen-free atmosphere.[8]

-

Heat the sample from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600°C) at a constant heating rate. A heating rate of 10°C/min is a commonly used standard for comparative studies.[2][6]

-

Record the mass loss and temperature data throughout the experiment.

-

Step 4: Data Analysis and Interpretation

-

Rationale: Consistent data analysis is crucial for comparing results across different samples and laboratories.

-

Protocol:

-

Determine the onset decomposition temperature (T_onset) , which is typically defined as the temperature at which a significant mass loss begins. This is often calculated as the intersection of the baseline tangent with the tangent of the decomposition curve.[7]

-

Identify the peak decomposition temperature (T_peak) from the DTG curve, which corresponds to the temperature of the maximum rate of mass loss.[2]

-

Report other relevant data points, such as the temperature at 5% or 10% mass loss (T_5% and T_10%), for a more detailed comparison.

-

Isothermal TGA for Long-Term Stability Assessment

While dynamic TGA is excellent for determining the onset of rapid decomposition, it can overestimate the long-term thermal stability of an ionic liquid.[10] For applications requiring prolonged exposure to elevated temperatures, isothermal TGA is a more appropriate method.

-

Protocol:

-

The sample is rapidly heated to a specific temperature below the T_onset determined from dynamic TGA.

-

The mass loss is then monitored over an extended period (e.g., several hours).

-

This process is repeated at several temperatures to determine the maximum operating temperature at which the ionic liquid exhibits negligible decomposition over a relevant timescale.

-

Thermal Decomposition of [C4C1py][NTf2]: Data and Discussion

The thermal stability of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide is exceptionally high, a characteristic primarily attributed to the robust nature of the [NTf2]− anion.[4]

Quantitative Thermal Stability Data

The following table summarizes typical thermal decomposition data for [C4C1py][NTf2] obtained by dynamic TGA under an inert atmosphere. It is important to note that the exact values can vary depending on the experimental conditions, particularly the heating rate.[2]

| Parameter | Typical Value Range (°C) |

| Onset Decomposition Temperature (T_onset) | 400 - 440 |

| Peak Decomposition Temperature (T_peak) | 430 - 460 |

| Temperature at 5% Mass Loss (T_5%) | 380 - 420 |

| Temperature at 10% Mass Loss (T_10%) | 395 - 435 |

Note: These values are compiled from various literature sources and represent a general range. For precise applications, experimental verification is crucial.

Comparative Thermal Stability

To put the thermal stability of [C4C1py][NTf2] into perspective, the following table compares its T_onset with that of other common ionic liquids.

| Ionic Liquid | Cation | Anion | Typical T_onset (°C) |

| [C4C1py][NTf2] | 1-Butyl-3-methylpyridinium | [NTf2]− | ~420 |

| [C4mim][NTf2] | 1-Butyl-3-methylimidazolium | [NTf2]− | ~440 |

| [C4mpyr][NTf2] | 1-Butyl-1-methylpyrrolidinium | [NTf2]− | ~450 |

| [C4C1py][BF4] | 1-Butyl-3-methylpyridinium | [BF4]− | ~350 |

| [C4mim][Cl] | 1-Butyl-3-methylimidazolium | [Cl]− | ~250 |

This comparison clearly illustrates the superior thermal stability imparted by the [NTf2]− anion compared to anions like tetrafluoroborate ([BF4]−) and chloride ([Cl]−).[4] While imidazolium and pyrrolidinium-based ILs with the [NTf2]− anion exhibit slightly higher decomposition temperatures, the pyridinium analogue still demonstrates excellent thermal robustness suitable for a wide array of high-temperature applications.

Mechanistic Insights into Thermal Decomposition

Understanding the decomposition pathways of [C4C1py][NTf2] is crucial for predicting potential degradation products and designing mitigation strategies. The decomposition of pyridinium-based ionic liquids is a complex process that can proceed through several mechanisms.

The Role of the Anion in Initiating Decomposition

While the [NTf2]− anion is very stable, at sufficiently high temperatures, it can begin to degrade. However, for many pyridinium and imidazolium-based ILs, the initial decomposition step is often a nucleophilic attack of the anion on the cation.[6]

Proposed Decomposition Pathways

The following diagram illustrates a plausible decomposition pathway for [C4C1py][NTf2], initiated by the nucleophilic [NTf2]− anion.

Caption: Plausible SN2-mediated thermal decomposition pathway for [C4C1py][NTf2].

The decomposition is likely initiated by a nucleophilic substitution (SN2) reaction where the nitrogen atom of the [NTf2]− anion attacks one of the electrophilic carbon atoms of the alkyl chains on the pyridinium cation. This can lead to the formation of neutral species such as N-butyl-bis(trifluoromethylsulfonyl)imide or N-methyl-bis(trifluoromethylsulfonyl)imide and the neutral 3-methylpyridine. These initial decomposition products are often volatile and can further degrade at higher temperatures.

Evolved Gas Analysis: Identifying Decomposition Products

To experimentally verify the proposed decomposition mechanisms, TGA coupled with Mass Spectrometry (TGA-MS) or TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) is employed.[6][11] In these techniques, the gases evolved during the decomposition process in the TGA are transferred to a mass spectrometer or an FTIR spectrometer for real-time analysis. This allows for the identification of the volatile decomposition products, providing direct evidence for the underlying chemical reactions. For pyridinium-based ILs, fragments corresponding to the pyridine core, alkyl chains, and the anion are typically observed.[12]

Factors Influencing Thermal Stability: A Practical Perspective

Several factors beyond the inherent molecular structure can influence the measured thermal stability of [C4C1py][NTf2]. A thorough understanding of these is critical for both accurate characterization and practical application.

-

Purity: As previously mentioned, impurities, particularly water and halides, can significantly reduce the thermal stability.[7]

-

Heating Rate: In dynamic TGA, higher heating rates generally lead to higher apparent decomposition temperatures.[2] This is a kinetic effect, as the sample has less time to decompose at any given temperature. Therefore, it is crucial to report the heating rate alongside any thermal stability data.

-

Atmosphere: The presence of oxygen can lead to oxidative degradation, which typically occurs at lower temperatures than thermal decomposition in an inert atmosphere. For most applications where high-temperature stability is desired, an inert environment is necessary.

-

Contact with Other Materials: Certain materials can catalyze the decomposition of ionic liquids. Care should be taken to ensure that the materials in contact with the IL at high temperatures are compatible.

Conclusion: A Thermally Robust Ionic Liquid for Demanding Applications

1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide stands out as a thermally stable ionic liquid, with a decomposition onset temperature typically exceeding 400°C. This robustness is primarily due to the stable [NTf2]− anion. Its thermal behavior can be reliably characterized using thermogravimetric analysis, provided that standardized protocols are followed to account for the influence of experimental parameters. A mechanistic understanding of its decomposition, primarily driven by nucleophilic attack of the anion on the cation, allows for a more complete picture of its behavior at the limits of its operational window. For researchers and developers, the high thermal stability of [C4C1py][NTf2] opens up a wide range of possibilities for its use in high-temperature processes, from advanced electrolytes to novel reaction media.

References

-

Clough, M. T., Geyer, K., Hunt, P. A., Mertes, J., & Welton, T. (2013). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Green Chemistry, 15(12), 3375-3387. [Link]

-

Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664. [Link]

-

Maton, C., De Vos, N., & Stevens, C. V. (2013). Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools. Chemical Society Reviews, 42(13), 5963-5977. [Link]

-

Eshetu, G. G., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 26(16), 4785. [Link]

-

Gao, H., et al. (2012). Study on Thermodynamic Properties of Ionic Liquid N-Butyl-3-methylpyridinium Bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data, 57(3), 867-874. [Link]

-

American Journal of Engineering Research (AJER). (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. [Link]

-

Hao, L., et al. (2017). Thermal decomposition of allyl-imidazolium-based ionic liquid studied by TGA–MS analysis and DFT calculations. RSC Advances, 7(81), 51435-51442. [Link]

-

Verevkin, S. P., et al. (2011). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. Molecules, 16(10), 8498-8515. [Link]

-

Gawał, W., et al. (2010). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion. Thermochimica Acta, 501(1-2), 49-54. [Link]

-

Santos, F. J. V., et al. (2014). Thermal stability of some imidazolium [NTf2] ionic liquids: Isothermal and dynamic kinetic study through thermogravimetric procedures. Journal of Molecular Liquids, 198, 223-229. [Link]

-

Smirnov, V. V., et al. (2021). New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Molecules, 26(11), 3330. [Link]

-

Gonzalez, B., et al. (2006). Biodegradation of pyridinium-based ionic liquids by an axenic culture of soil Corynebacteria. Green Chemistry, 8(5), 466-470. [Link]

-

Chancelier, L., et al. (2016). Thermal stability of imidazolium-based ionic liquids. Thermochimica Acta, 634, 60-68. [Link]

-

Gómez, E., et al. (2021). Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. Materials, 14(21), 6331. [Link]

-

Eshetu, G. G., et al. (2016). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Molecules, 21(11), 1459. [Link]

-

Kärkkäinen, J., et al. (2013). Thermal stability and crystallization behavior of imidazolium halide ionic liquids. Journal of Molecular Liquids, 188, 149-155. [Link]

-

Rebelo, L. P. N., et al. (2004). Thermal Stability of Ionic Liquids. The Journal of Physical Chemistry B, 108(34), 12816-12822. [Link]

-

Garsuch, A., et al. (2017). Decomposition of Imidazolium-Based Ionic Liquids in Contact with Lithium Metal. ChemSusChem, 10(5), 876-883. [Link]

-

Pham, T. P. T., et al. (2010). Microbial biodegradation and metabolite toxicity of three pyridinium-based cation ionic liquids. Green Chemistry, 12(6), 1049-1057. [Link]

-

Liu, L., et al. (2011). TGA-FTIR Study of 1-n-butyl-3-methylimidazolium Bromide Ionic Liquid. Acta Physico-Chimica Sinica, 27(1), 221-225. [Link]

-

Domínguez-Pérez, M., et al. (2014). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data, 59(5), 1541-1551. [Link]

-

El-Sayed, G. O., et al. (2022). Preparation of 1-butyl-3-methyl imidazolium-based room temperature ionic liquids. Journal of Molecular Liquids, 348, 118042. [Link]

-

Dupont, J., et al. (2002). Preparation of 1-Butyl-3-methyl imidazolium-based Room Temperature Ionic Liquids. Organic Syntheses, 79, 236. [Link]

-

Domínguez-Pérez, M., et al. (2014). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide. Journal of Chemical & Engineering Data, 59(5), 1541-1551. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Ionic liquid thermal stabilities: decomposition mechanisms and analysis tools - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifuoromethanesulfonyl)imide Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ajer.org [ajer.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 12. researchgate.net [researchgate.net]

1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide safety data sheet and hazards

An In-Depth Technical Guide to the Safe Handling and Hazards of 1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide

Abstract

This compound, hereafter referred to as [C4C1Pyr][NTf2], is a room-temperature ionic liquid (IL) with a unique set of physicochemical properties, including high thermal stability, a wide electrochemical window, and tunable solvency.[1] These characteristics have made it a valuable medium in diverse research and industrial applications, including electrochemistry, catalysis, and materials science.[2] However, as with any chemical substance, a thorough understanding of its hazard profile is paramount for ensuring the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive overview of the safety data, hazards, and handling protocols for [C4C1Pyr][NTf2], synthesized from authoritative safety data sheets and toxicological information to support researchers, scientists, and drug development professionals in its safe and effective use.

Decoding the Safety Data Sheet (SDS): A Comprehensive Hazard Analysis

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. [C4C1Pyr][NTf2] is classified as a hazardous substance, and its primary risks are associated with its irritant properties.[3][4][5] The causality behind these classifications lies in the chemical nature of the pyridinium cation and the bis(trifluormethylsulfonyl)imide anion, which can interact with biological tissues, leading to irritation.

A consolidated summary of the GHS classification for [C4C1Pyr][NTf2] is presented below. This data represents an aggregation from multiple supplier safety data sheets, providing a comprehensive safety profile.[3][4][5][6]

Table 1: GHS Hazard Classification for [C4C1Pyr][NTf2]

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315 : Causes skin irritation.[3][4][5][6] | |

| Serious Eye Damage/Eye Irritation | Category 2 | Warning | H319 : Causes serious eye irritation.[3][4][5][6] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335 : May cause respiratory irritation.[3][4][6] | |

| Acute Toxicity (Inhalation) | Category 4 | Warning | H332 : Harmful if inhaled.[6] |

Expert Interpretation:

-

H315 (Skin Irritation): This indicates that direct contact with the liquid can cause inflammation, redness, and discomfort. Unlike corrosive materials, it is not expected to cause irreversible skin damage on short exposure, but prolonged contact should be avoided.

-

H319 (Serious Eye Irritation): The eyes are particularly sensitive. A splash of [C4C1Pyr][NTf2] can lead to significant pain, redness, and potential damage if not promptly and thoroughly rinsed. This hazard underscores the mandatory requirement for sealed eye protection.

-

H335 (Respiratory Irritation): While ionic liquids are known for their low volatility, aerosols or mists can be generated, especially during heating, agitation, or sonication.[7] Inhaling these airborne droplets can irritate the respiratory tract, leading to coughing and discomfort.[4][7]

Caption: GHS Hazard Profile for [C4C1Pyr][NTf2].

Physicochemical Properties for Safe Handling

Understanding the physical properties of [C4C1Pyr][NTf2] is crucial for designing safe experiments and handling procedures. For instance, its density being significantly higher than water has implications for spill cleanup and aqueous extractions.

Table 2: Key Physicochemical Properties of [C4C1Pyr][NTf2]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆F₆N₂O₄S₂ | [6] |

| Molecular Weight | 430.39 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [8] |

| Density | ~1.41 g/cm³ at 22 °C | [2] |

| Melting Point | Below Room Temperature ( | [2] |

| Viscosity | 51.8 cP at 25 °C | [2] |

| Water Solubility | Hydrophobic, immiscible with water | [9] |

Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment (PPE), and standardized procedures is essential for minimizing exposure risk.

Engineering Controls

-

Chemical Fume Hood: All manipulations of [C4C1Pyr][NTf2] should be performed inside a certified chemical fume hood.[10] This is the primary defense against inhaling aerosols that may be generated. The hood sash should be kept as low as practicable.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[4] For procedures with a higher risk of splashing (e.g., transferring large volumes, heating), the use of a full-face shield in addition to goggles is strongly recommended.[11]

-

Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are commonly used, but it is critical to consult the glove manufacturer's compatibility chart and be aware of the breakthrough time. Always inspect gloves for defects before use and replace them immediately if contamination is suspected.[11]

-

Body Protection: A lab coat must be worn and fully fastened. For tasks with a significant splash potential, a chemically resistant apron should be worn over the lab coat.[11]

Experimental Protocol: Safe Weighing and Dispensing

This protocol provides a self-validating system for the routine task of preparing a solution of [C4C1Pyr][NTf2].

-

Preparation:

-

Don all required PPE (safety goggles, nitrile gloves, lab coat).

-

Verify that the chemical fume hood is operational.

-

Gather all necessary equipment (beaker, spatula, solvent, etc.) and place it within the fume hood to minimize movement in and out of the containment area.

-

-

Dispensing:

-

Place the stock bottle of [C4C1Pyr][NTf2] and the receiving vessel on a weigh balance inside the fume hood.

-

Carefully open the stock bottle.

-

Using a clean pipette or spatula, slowly transfer the desired amount of the ionic liquid into the receiving vessel. Avoid splashing.

-

Securely cap the stock bottle immediately after dispensing.

-

-

Cleanup:

-

Wipe any minor drips on the exterior of the vessels with a sorbent pad.

-

Clean the spatula or dispose of the single-use pipette in the designated solid hazardous waste container.

-

Remove contaminated gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated waste stream.

-

Wash hands thoroughly with soap and water after the procedure is complete.[12]

-

Caption: Workflow for Safe Handling of [C4C1Pyr][NTf2].

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[4][5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water.[4] If skin irritation persists, seek medical advice.[5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[3][5] Seek immediate medical attention from an ophthalmologist.[13]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Fire-Fighting and Accidental Release

-

Fire: [C4C1Pyr][NTf2] is combustible but not highly flammable.[7] Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam for extinction.[4] Firefighters should wear self-contained breathing apparatus, as combustion may produce hazardous fumes of nitrogen oxides, sulfur oxides, and hydrogen fluoride.[4][7]

-

Spills: Wear appropriate PPE. Absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. Avoid allowing the substance to enter drains or waterways.[4]

Toxicological and Ecotoxicological Profile

While comprehensive toxicological data for many ionic liquids is still being developed, the available information for [C4C1Pyr][NTf2] is centered on its irritant effects.[4]

-

Toxicological Summary: To date, the primary known toxicological effects are skin, eye, and respiratory irritation, as reflected in the GHS classification.[4] There is insufficient data to classify it as a carcinogen, mutagen, or reproductive toxin.[4] As a standing principle for substances with incomplete toxicological profiles, exposure should be minimized.

-

Ecotoxicological Summary: Specific data on the aquatic toxicity of [C4C1Pyr][NTf2] is limited. However, good laboratory practice dictates that ionic liquids should not be released into the environment.[12] All waste, including contaminated materials, must be disposed of as hazardous chemical waste according to local, state, and federal regulations.[7][11]

Conclusion: Fostering a Culture of Safety

This compound is a versatile ionic liquid with significant potential in scientific research. Its safe use hinges on a proactive approach to safety, grounded in a complete understanding of its hazards. By adhering to the principles of engineering controls, proper PPE, and established safe handling protocols, researchers can mitigate the risks of skin, eye, and respiratory irritation. Always consult the most current Safety Data Sheet from your supplier before use and integrate these best practices into all experimental workflows to foster a robust culture of safety in the laboratory.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

RoCo Global. This compound, >99%. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Stability and Handling of Ionic Liquids. [Link]

-

EXIL - USC. Ionic liquid synthesis: safety and good working practices. [Link]

-

ResearchGate. How do I handle with ionic liquids? [Link]

-

ACS Publications. Study on Thermodynamic Properties of Ionic Liquid N-Butyl-3-methylpyridinium Bis(trifluoromethylsulfonyl)imide. [Link]

-

Carl Roth. Safety data sheet: 1-Butyl-3-methyl-imidazolium-trifluoromethanesulphonate. [Link]

-

Reinste. The Ultimate Guide to Ionic Liquids: Synthesis, Properties, and Applications in Nanotechnology & Energy Storage. [Link]

Sources

- 1. updates.reinste.com [updates.reinste.com]

- 2. roco.global [roco.global]

- 3. iolitec.de [iolitec.de]

- 4. iolitec.de [iolitec.de]

- 5. echemi.com [echemi.com]

- 6. This compound | C12H16F6N2O4S2 | CID 16211286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 344790-86-9 CAS MSDS (1-BUTYL-3-METHYLPYRIDINIUM BIS(TRIFLUORM) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. proionic.com [proionic.com]

- 13. carlroth.com [carlroth.com]

A Comprehensive Technical Guide to the Electrochemical Window of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a detailed exploration of the electrochemical window of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, often abbreviated as [BMPy][TFSI]. As a room-temperature ionic liquid (RTIL), [BMPy][TFSI] has garnered significant interest for a variety of electrochemical applications due to its unique physicochemical properties. This document will delve into the fundamental principles governing its electrochemical stability, present a robust methodology for its determination, and discuss the critical factors that influence its operational voltage range.

Introduction: The Significance of the Electrochemical Window

The electrochemical window (EW) is a paramount parameter for any electrolyte, defining the potential range within which it remains stable without undergoing oxidation or reduction.[1] For ionic liquids like [BMPy][TFSI], a wide electrochemical window is a key advantage over traditional aqueous and organic electrolytes, enabling their use in high-energy-density devices such as batteries and supercapacitors.[2][3] The EW is delineated by two key potentials: the anodic limit, where oxidation of the anion occurs, and the cathodic limit, where the cation is reduced.[2] Understanding and accurately determining this window is crucial for designing and optimizing electrochemical systems.

1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide is an ionic liquid composed of a pyridinium-based cation and a bis(trifluoromethylsulfonyl)imide anion. Its properties make it a compelling candidate for various applications, including as a medium for electrodeposition and in electrochemical sensors.[4]

The Molecular Basis of [BMPy][TFSI]'s Electrochemical Stability

The electrochemical window of [BMPy][TFSI] is intrinsically linked to the molecular structure of its constituent ions.

-

The Cation: 1-Butyl-3-methylpyridinium ([BMPy]⁺) : The reductive stability of the ionic liquid is primarily determined by its cation. The pyridinium ring's aromaticity and the presence of the butyl and methyl substituents influence its susceptibility to reduction. Generally, pyridinium-based cations like [BMPy]⁺ have been studied for their electrochemical behavior.[5]

-

The Anion: bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) : The oxidative stability is dictated by the anion. The [TFSI]⁻ anion is known for its high stability against oxidation due to the strong electron-withdrawing nature of the two trifluoromethyl groups, which delocalizes the negative charge and makes it less prone to losing an electron.[2][5] Studies have shown that the oxidative limit of [TFSI]⁻ is among the highest for common ionic liquid anions.[5]

The interplay between these two ions defines the overall electrochemical window of [BMPy][TFSI].

Quantitative Assessment of the Electrochemical Window

A study by Hayyan et al. (2013) systematically investigated the electrochemical windows of sixteen different ionic liquids, including [BMPy][TFSI], using cyclic voltammetry with a glassy carbon working electrode.[5] The results for [BMPy][TFSI] and a selection of other ionic liquids from this study are summarized below.

| Ionic Liquid | Cation | Anion | Reductive Limit (V vs. Ag/AgCl) | Oxidative Limit (V vs. Ag/AgCl) | Electrochemical Window (V) |

| [BMPy][TFSI] | 1-Butyl-3-methylpyridinium | bis(trifluoromethylsulfonyl)imide | -2.31 | 2.52 | 4.83 |

| [HPy][TFSI] | N-Hydrogen-pyridinium | bis(trifluoromethylsulfonyl)imide | -2.30 | 2.50 | 4.80 |

| [HPPy][TFSI] | N-Hydrogen-picolinium | bis(trifluoromethylsulfonyl)imide | -2.32 | 2.53 | 4.85 |

| [EMIm][TFSI] | 1-Ethyl-3-methylimidazolium | bis(trifluoromethylsulfonyl)imide | -2.45 | 2.55 | 5.00 |

| [BMPyrr][TFSI] | 1-Butyl-1-methylpyrrolidinium | bis(trifluoromethylsulfonyl)imide | -3.10 | 2.58 | 5.68 |

Data sourced from Hayyan et al., Journal of Industrial and Engineering Chemistry, 2013.[5]

Experimental Determination of the Electrochemical Window: A Step-by-Step Protocol

The most common and reliable method for determining the electrochemical window of an ionic liquid is cyclic voltammetry (CV) .[5] This technique involves sweeping the potential of a working electrode in the ionic liquid and measuring the resulting current. The potential limits are typically defined as the points where the current reaches a certain threshold value, indicating the onset of the electrolyte's decomposition.

Essential Equipment and Materials

-

Potentiostat: Capable of performing cyclic voltammetry.

-

Three-Electrode Electrochemical Cell:

-

Working Electrode (WE): A material with a wide potential window and chemical inertness. Glassy carbon (GC) is a common choice as it often provides a wider electrochemical window compared to noble metals like platinum or gold.[5]

-

Counter Electrode (CE): A platinum wire or mesh is typically used.

-

Reference Electrode (RE): A non-aqueous Ag/Ag⁺ electrode or a quasi-reference electrode (QRE) such as a platinum or silver wire. The potential of a QRE should be calibrated against a standard reference like the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

-

Inert Atmosphere: A glove box or Schlenk line with an inert gas supply (e.g., Argon or Nitrogen) is crucial to minimize the presence of water and oxygen.

-

[BMPy][TFSI]: High-purity grade.

-

Polishing Materials: Alumina slurry or diamond paste for polishing the working electrode.

-

Solvents: For cleaning the electrodes (e.g., acetone, isopropanol).

Pre-measurement Preparation: The Key to Accurate Results

The presence of impurities, particularly water, can significantly narrow the measured electrochemical window.[6] Therefore, meticulous preparation is paramount.

-

Drying the Ionic Liquid: Dry the [BMPy][TFSI] under high vacuum (e.g., < 1 mbar) at an elevated temperature (e.g., 80-100 °C) for at least 24 hours to remove residual water. The water content should be verified using Karl Fischer titration and should ideally be below 20 ppm.

-

Working Electrode Preparation:

-

Mechanically polish the glassy carbon electrode with progressively finer alumina slurry (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then sonicate in a suitable organic solvent (e.g., acetone or isopropanol) to remove any polishing residues.

-

Dry the electrode completely before transferring it into the inert atmosphere.

-

-

Cell Assembly: Assemble the three-electrode cell inside a glove box under an inert atmosphere. Add the dried [BMPy][TFSI] to the cell.

Cyclic Voltammetry Measurement Protocol

Caption: Experimental workflow for determining the electrochemical window.

-

Set the CV Parameters:

-

Scan Rate: A typical scan rate is between 10 and 100 mV/s. The scan rate can have a minor influence on the measured window, so consistency is key.

-

Potential Range: Start from the open-circuit potential (OCP) and scan towards a sufficiently negative potential to observe the cathodic limit, then reverse the scan towards a sufficiently positive potential to observe the anodic limit.

-

-

Perform the Scan: Initiate the cyclic voltammogram. The resulting plot will show current as a function of the applied potential.

-

Determine the Electrochemical Limits: The anodic and cathodic limits are determined by the potential at which the current density reaches a predefined cutoff value (e.g., 0.1, 0.5, or 1.0 mA/cm²). This cutoff value should be explicitly stated when reporting the electrochemical window.

Critical Factors Influencing the Electrochemical Window of [BMPy][TFSI]

The experimentally determined electrochemical window is not an absolute value but is influenced by several factors:

-

Water Content: As mentioned, water is readily reduced and oxidized, leading to a significantly narrower electrochemical window. Rigorous drying of the ionic liquid and performing experiments under an inert atmosphere are essential for accurate measurements.[6]

-

Working Electrode Material: The nature of the working electrode surface can catalytically influence the decomposition reactions of the ionic liquid. Glassy carbon is often preferred for determining the intrinsic electrochemical window of an ionic liquid due to its relatively inert surface.[5] Noble metals like platinum and gold can exhibit catalytic effects that lead to a narrower measured window.

-

Temperature: The electrochemical stability of ionic liquids is temperature-dependent. Generally, an increase in temperature can lead to a narrowing of the electrochemical window as the increased thermal energy can overcome the activation barriers for decomposition reactions.

-

Cutoff Current Density: The choice of the cutoff current density to define the potential limits is somewhat arbitrary and can significantly affect the reported width of the electrochemical window. A higher cutoff current density will result in a wider reported window. Therefore, it is crucial to report the cutoff current density used for the determination.

Conclusion and Future Perspectives

1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide possesses a wide electrochemical window, making it a promising electrolyte for various electrochemical applications. This guide has provided a comprehensive overview of its electrochemical stability, a detailed protocol for its experimental determination, and a discussion of the key factors that influence its measurement. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is essential for the successful application of [BMPy][TFSI] and other ionic liquids in their respective fields. Future research will likely focus on further enhancing the electrochemical stability of ionic liquids through targeted molecular design and exploring their performance in next-generation energy storage and sensing technologies.

References

-

Hayyan, M., Mjalli, F. S., Hashim, M. A., AlNashef, I. M., & Mei, T. X. (2013). Investigating the electrochemical windows of ionic liquids. Journal of Industrial and Engineering Chemistry, 19(1), 106-112. [Link]

-

Ue, M., et al. (2011). Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calculations. Chemistry of Materials, 23(11), 2948-2958. [Link]

-

Le, D. B., et al. (2022). Spectroscopic investigation of the structure of a pyrrolidinium-based ionic liquid at electrified interfaces. The Journal of Chemical Physics, 156(15), 154702. [Link]

-

Bond, A. M., et al. (2011). Voltammetric studies in “wet” 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ionic liquid using electrodes with adhered microparticles. ResearchGate. [Link]

-

Lian, J., et al. (2020). Potential dependent capacitance of [EMIM][TFSI], [N1114][TFSI] and [PYR13][TFSI] ionic liquids on glassy carbon. Physical Chemistry Chemical Physics, 22(3), 1031-1039. [Link]

-

Lethesh, K. C., et al. (2022). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 10, 859304. [Link]

Sources

- 1. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ceder.berkeley.edu [ceder.berkeley.edu]

- 3. researchgate.net [researchgate.net]

- 4. 1-丁基-3-甲基吡啶双(三氟甲磺酰)亚胺 ≥97.0% (H-NMR) | Sigma-Aldrich [sigmaaldrich.com]

- 5. squ.elsevierpure.com [squ.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

1-Butyl-3-methylpyridinium bis(trifluormethylsulfonyl)imide density and surface tension

An In-depth Technical Guide to the Density and Surface Tension of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide

Introduction

1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, commonly abbreviated as [BMPy][TFSI], is a pyridinium-based ionic liquid (IL). Ionic liquids are a class of salts that are liquid at or near room temperature, composed entirely of ions. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them highly attractive for a wide range of applications, including as solvents in organic synthesis, electrolytes in electrochemical devices, and media for separation processes.

For researchers, scientists, and professionals in drug development, a thorough understanding of the fundamental physicochemical properties of [BMPy][TFSI] is paramount for its effective application. Among these, density (ρ) and surface tension (σ) are critical parameters that govern fluid dynamics, mass transfer, and interfacial phenomena. This guide provides a detailed examination of these two core properties, offering both established data and the experimental protocols necessary for their accurate determination.

Physicochemical Properties of [BMPy][TFSI]

A summary of the key physicochemical properties of 1-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide is presented below.

| Property | Value |

| Chemical Formula | C₁₂H₁₆F₆N₂O₄S₂[1] |

| Molecular Weight | 430.39 g/mol [2] |

| CAS Number | 344790-86-9[2] |

| Appearance | Liquid[2] |

| Synonyms | N-Butyl-3-methylpyridinium bis(trifluoromethylsulfonyl)imide, Bu3Pic TFSI[3] |

Part 1: Density (ρ) of [BMPy][TFSI]

Core Concepts and Significance

Density is a fundamental intrinsic property of a material, defined as its mass per unit volume. For ionic liquids, density is a critical parameter for:

-